2-(t-Butyloxy)-ethylamine hydrochloride

Descripción

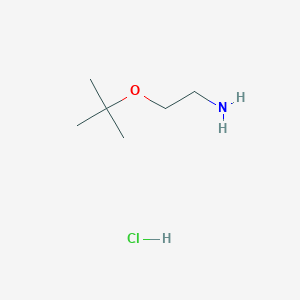

2-(t-Butyloxy)-ethylamine hydrochloride (CAS 335598-67-9) is an organic amine hydrochloride derivative with the molecular formula C₆H₁₅NO·HCl and a molecular weight of 153.69 g/mol (117.19 + 36.5 g/mol for HCl). Structurally, it consists of an ethylamine backbone modified with a tert-butyl ether group, which confers steric bulk and lipophilicity. Safety data indicate stable handling under normal conditions, with precautions for irritation upon exposure.

Structure

2D Structure

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSMIYHHLZGDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694536 | |

| Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335598-67-9 | |

| Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

2-(t-Butyloxy)-ethylamine hydrochloride, also known as NH2-Et-OtBu Hydrochloride, is primarily used in the field of synthetic organic chemistry. Its primary targets are organic compounds, specifically amino acids and peptides. The compound plays a significant role in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides.

Mode of Action

The compound interacts with its targets through a process known as deprotection. Deprotection is a chemical reaction that removes a protective group from a molecule. In the case of this compound, it facilitates the removal of the Boc group from amino acids and peptides. This interaction results in the exposure of the amine functional group, which is crucial for further reactions in organic synthesis.

Biochemical Pathways

The deprotection process facilitated by this compound affects the biochemical pathways involved in the synthesis of organic compounds. By removing the Boc group, the compound enables the amine functional group to participate in subsequent reactions. This process is essential in the synthesis of various organic compounds, including peptides.

Pharmacokinetics

As a chemical used in synthetic organic chemistry, its bioavailability is likely to depend on the specific conditions of the reaction it is involved in, such as temperature, ph, and the presence of other reactants.

Result of Action

The molecular effect of the action of this compound is the removal of the Boc group from amino acids and peptides. This deprotection process exposes the amine functional group, enabling it to participate in further reactions. On a cellular level, the effects would depend on the specific biochemical pathways and reactions that the deprotected amino acids and peptides are involved in.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions of the reaction it is involved in. For example, the compound has been reported to effectively deprotect Boc amino acids and peptides at high temperatures.

Actividad Biológica

2-(t-Butyloxy)-ethylamine hydrochloride is a chemical compound with the molecular formula CHClNO, known for its potential applications in medicinal chemistry. This compound features a t-butoxy group attached to an ethylamine moiety, which enhances its reactivity and biological interactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : Approximately 153.65 g/mol

- Structure : The presence of a bulky t-butoxy group contributes to the compound's unique properties, allowing for potential interactions with various biological receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmaceutical applications. Its amine group plays a crucial role in binding interactions within biological systems, potentially leading to therapeutic effects. The compound's structural characteristics suggest it may influence various physiological processes.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to modulate the activity of specific receptors or enzymes. This modulation can lead to various biological effects, including:

- Catecholamine Release : Similar compounds have been shown to enhance catecholamine release, which is significant for conditions like Parkinson's disease and depression .

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways critical for neuronal function.

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationship of compounds similar to this compound. These studies help identify how variations in chemical structure affect biological activity. For instance:

- Compounds with specific substituents on the aromatic rings demonstrated varying affinities for biological targets, indicating that structural modifications can enhance or diminish activity .

Case Studies

- Pharmaceutical Applications : In a study focused on the development of new antidepressants, derivatives of ethylamines exhibited significant effects on mood regulation and neurotransmitter levels. The bulky t-butoxy group in this compound is hypothesized to enhance its pharmacological profile compared to simpler amines .

- Toxicological Studies : Toxicological assessments have indicated that while related compounds exhibit beneficial effects at therapeutic doses, they may also present risks at higher concentrations. This underscores the importance of dosage in determining the safety and efficacy of this compound in clinical settings .

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethylamine | CHN | Simple amine without bulky groups | Limited biological interactions |

| t-Butylamine | CHN | Contains a t-butyl group but lacks ethylene linkage | Moderate activity in neurotransmitter modulation |

| 2-(t-Butyloxy)-ethylamine HCl | CHClNO | Bulky t-butoxy group enhances reactivity | Potential antidepressant effects |

| 2-(Isopropoxy)-ethylamine | CHNO | Similar structure but different alkoxy group | Varies based on substituent positioning |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Intermediate in Drug Synthesis

2-(t-Butyloxy)-ethylamine hydrochloride serves as an essential intermediate in the synthesis of various pharmaceuticals. Its unique structure enhances the solubility and bioavailability of drug compounds, making it particularly valuable in the development of medications aimed at treating conditions such as depression and neurodegenerative disorders like Parkinson's disease and Alzheimer's disease .

Case Study: Antidepressant Development

Research has indicated that ethylamine derivatives, including those related to this compound, exhibit promising psychotropic effects. These compounds have been investigated for their potential as antidepressants with fewer side effects than traditional medications .

Biochemical Research

Enzyme Interactions and Protein Modifications

In biochemical research, this compound is utilized to study enzyme interactions and protein modifications. Its ability to modify amino groups allows researchers to explore biological processes at a molecular level, leading to advancements in therapeutic strategies .

Case Study: Protein Labeling

Studies have demonstrated that compounds similar to this compound can be used as labels in protein studies, enhancing the understanding of protein dynamics and interactions within cells .

Material Science

Specialty Polymers and Coatings

In material science, this compound is applied in the formulation of specialty polymers and coatings. Its incorporation improves chemical resistance and durability, making it suitable for industrial applications such as protective coatings for metals and plastics .

| Application Area | Benefits |

|---|---|

| Specialty Polymers | Enhanced chemical resistance |

| Coatings | Improved durability |

Agricultural Chemistry

Development of Agrochemicals

The compound plays a role in the development of agrochemicals, including herbicides and pesticides. Its application enhances the effectiveness of these chemicals while minimizing their environmental impact .

Case Study: Herbicide Efficacy

Research has shown that formulations incorporating this compound exhibit improved efficacy against specific weeds, demonstrating its potential to reduce the quantity of active ingredients required in agricultural applications .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound is utilized as a reagent in various techniques, aiding in the detection and quantification of other compounds in complex mixtures. Its reactivity allows for precise measurements in chemical analyses .

| Analytical Technique | Use Case |

|---|---|

| Chromatography | Detection of trace compounds |

| Spectroscopy | Quantification in complex mixtures |

Comparación Con Compuestos Similares

Key Observations :

- Lipophilicity : The t-butyl group in the target compound enhances lipophilicity compared to aromatic or polar substituents (e.g., dihydroxyphenyl or nitro groups).

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in CAS 1051368-94-5) alter reactivity compared to electron-donating t-butyl ethers.

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(t-Butyloxy)-ethylamine hydrochloride typically involves two main stages:

- Protection of the hydroxyl group of 2-aminoethanol (ethanolamine) by introducing a t-butyl ether group.

- Formation of the hydrochloride salt by treatment with hydrochloric acid.

This strategy ensures the amine remains free for further functionalization while the hydroxyl is protected to prevent side reactions.

Preparation of 2-(t-Butyloxy)-ethylamine

Protection of Hydroxyl Group

- The hydroxyl group of 2-aminoethanol is protected by reaction with tert-butyl alcohol or tert-butyl chloride under acidic or basic conditions to form the t-butyl ether.

- Commonly, acid catalysis (e.g., with sulfuric acid or p-toluenesulfonic acid) facilitates the etherification.

- Alternatively, tert-butyl chloroformate or isobutylene in the presence of acid catalysts can be used to introduce the t-butyl group.

Amino Group Considerations

- The amino group is usually left unprotected during this step to maintain reactivity.

- In some protocols, the amine may be temporarily protected (e.g., as a carbamate) to prevent side reactions during etherification, but this adds complexity.

Conversion to Hydrochloride Salt

- The free base 2-(t-Butyloxy)-ethylamine is treated with anhydrous hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent (e.g., ether, ethanol).

- This step yields the hydrochloride salt , which is typically isolated as a crystalline solid.

- The salt form improves the compound's stability and handling properties.

Representative Preparation Procedure (Based on Analogous Amino Ether Syntheses)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-aminoethanol + tert-butyl chloride + base (e.g., NaHCO3) or acid catalyst | Formation of 2-(t-Butyloxy)-ethylamine (free base) | Control of temperature (0-25°C) to avoid side reactions |

| 2 | 2-(t-Butyloxy)-ethylamine + HCl (anhydrous or aqueous) | Formation of this compound | Crystallization from ether or ethanol |

Alternative Synthetic Routes and Related Compounds

- Although direct literature on this compound is limited, related compounds such as 2-(2'-chloroethylsulfonyl)ethylamine hydrochloride and other protected ethylamines have been synthesized via multi-step routes involving protection, chlorination, and salt formation.

For example, a two-step process involving:

- Reaction of 2-aminoethyl hydrogen sulfate with 2-mercaptoethanol under basic conditions to form a mercaptoethylamine intermediate.

- Subsequent chlorination and oxidation to yield the sulfonyl chloride hydrochloride salt.

This illustrates the utility of stepwise functional group transformations and salt formation in similar aminoethanol derivatives.

Analytical and Purity Considerations

- The final hydrochloride salt is typically characterized by:

- Melting point determination.

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the t-butyl ether and amino groups.

- Elemental analysis for purity.

- High-performance liquid chromatography (HPLC) for impurity profiling.

- Purity levels above 95% are generally achievable with proper crystallization and purification steps.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting material | 2-aminoethanol | Commercially available |

| Protection reagent | tert-butyl chloride or tert-butyl alcohol | Acid or base catalyzed |

| Solvent | Dichloromethane, toluene, or ethanol | Depends on catalyst and scale |

| Temperature | 0-25°C for protection; room temp for salt formation | To minimize side reactions |

| Salt formation | HCl gas or concentrated HCl | Ether or ethanol as solvent |

| Yield | 70-90% overall | Depends on purification |

| Purity | >95% by HPLC | Crystalline hydrochloride salt |

Research Findings and Optimization Notes

- The choice of catalyst and solvent significantly impacts the yield and purity of the t-butyl ether intermediate.

- Sequential telescoping of steps (protection followed immediately by salt formation without isolation) can save time and resources but requires careful control of reaction conditions.

- Avoiding harsh inorganic bases during etherification prevents formation of by-products and foaming, improving product quality.

- The hydrochloride salt form enhances compound stability for storage and handling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(t-Butyloxy)-ethylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between tert-butyl glycidyl ether and ammonia, followed by HCl neutralization. Key parameters include:

- Temperature : Maintain 0–5°C during amine formation to minimize side reactions (e.g., over-alkylation) .

- Solvent : Use anhydrous tetrahydrofuran (THF) or dichloromethane to control hygroscopicity .

- Workup : Extract the product with cold ether to isolate the hydrochloride salt. Yield optimization requires stoichiometric control of ammonia and tert-butyl glycidyl ether (molar ratio 1:1.2) .

Q. How can researchers mitigate hygroscopicity during purification and storage of this compound?

- Methodological Answer :

- Purification : Recrystallize from anhydrous ethanol under nitrogen to exclude moisture .

- Storage : Use desiccants (e.g., silica gel) in airtight containers at –20°C. For long-term stability, lyophilization is recommended .

- Handling : Conduct all steps in a glovebox or under inert gas (argon/nitrogen) to prevent hydrolysis .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR should show peaks for the t-butyl group (δ 1.2–1.4 ppm) and ethylamine backbone (δ 2.6–3.1 ppm). C NMR confirms the ether linkage (C-O at ~70 ppm) .

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) to assess purity (>98%) .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (C: 43.5%, H: 9.1%, N: 8.5%, Cl: 21.9%) .

Advanced Research Questions

Q. How does the steric bulk of the t-butyl group influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodological Answer : The t-butyl group reduces electrophilicity at the adjacent oxygen, limiting unwanted side reactions (e.g., ring-opening in epoxide derivatives). To study this:

- Kinetic Studies : Compare reaction rates with analogs (e.g., methyl or ethyl ethers) under identical conditions .

- DFT Calculations : Model electron density distribution to predict regioselectivity in substitution reactions .

Q. What strategies can resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Standardized Testing : Measure solubility in triplicate using USP protocols for polar (water, methanol) and nonpolar solvents (hexane) at 25°C .

- Purity Assessment : Rule out impurities via HPLC and Karl Fischer titration (for water content) .

- Statistical Analysis : Apply ANOVA to evaluate inter-study variability caused by solvent grade or temperature fluctuations .

Q. How can researchers evaluate the compound’s stability under varying pH conditions for biological assays?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Mechanistic Insight : Identify hydrolysis products (e.g., tert-butanol and ethylamine) to infer cleavage pathways .

- Bioassay Compatibility : Use phosphate-buffered saline (pH 7.4) for short-term experiments, with stability validated hourly .

Q. What safety protocols are essential when handling this compound in inhalation or dermal exposure scenarios?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and N95 masks. Use fume hoods for weighing and synthesis .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation .

- Toxicity Screening : Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess acute cytotoxicity, with LD50 extrapolation .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for this compound in deuterated solvents?

- Methodological Answer :

- Solvent Effects : Compare spectra in D2O (proton exchange broadens NH peaks) vs. DMSO-d6 (sharp peaks but may promote degradation) .

- Impurity Identification : Use 2D NMR (HSQC, HMBC) to distinguish between residual solvents and byproducts .

Q. What statistical methods are recommended for validating reproducibility in synthetic batches?

- Methodological Answer :

- Control Charts : Track yield, purity, and melting point across 10 batches to identify outliers .

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent volume, stirring rate) .

Notes for Compliance and Ethics

- Regulatory Adherence : The compound is not FDA-approved; use strictly for non-clinical research .

- Waste Disposal : Neutralize acidic residues before disposal, following institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.